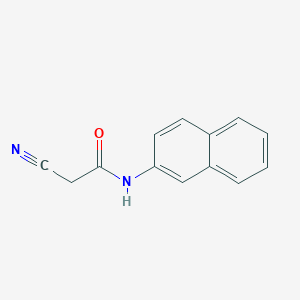

2-cyano-N-(naphthalen-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

53475-35-7 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-cyano-N-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C13H10N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2,(H,15,16) |

InChI Key |

OUBAUUGSUYCYIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano N Naphthalen 2 Yl Acetamide

General Synthetic Approaches to N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are a class of organic compounds characterized by a cyano group and an acetamide (B32628) functionality where the amide nitrogen is substituted with an aryl or alkyl group. The synthesis of these compounds can be achieved through several methods, with the most common and economical approach being the reaction between a primary or secondary amine and an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate. tubitak.gov.trekb.eg

This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the corresponding N-substituted amide. Cyanoacetamide derivatives are recognized as important synthons for building a wide range of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. ekb.eg The reactivity of these molecules stems from the presence of an active methylene (B1212753) group flanked by the cyano and carbonyl groups, making it susceptible to condensation and substitution reactions. tubitak.gov.trekb.eg

Specific Reaction Pathways for 2-Cyano-N-(naphthalen-2-yl)acetamide

The primary and most direct method for synthesizing this compound is the N-acylation of naphthalen-2-amine with a suitable cyanoacetylating agent. This reaction typically involves the direct condensation of naphthalen-2-amine with an alkyl cyanoacetate, most commonly ethyl cyanoacetate.

In this pathway, the amino group of naphthalen-2-amine acts as a nucleophile, attacking the carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of an ethanol (B145695) molecule to yield the final amide product. This method is a specific application of the general synthesis of N-aryl cyanoacetamides and is widely employed due to the commercial availability of the starting materials. tubitak.gov.tr

General Reaction Scheme:

Naphthalen-2-amine + Ethyl Cyanoacetate → this compound + Ethanol

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Researchers have explored various parameters, including temperature, solvents, and catalysts, to optimize the formation of N-substituted cyanoacetamides.

Solvent-Free Conditions (Fusion Method): One of the most straightforward methods involves the solvent-free reaction of an arylamine with an excess of ethyl cyanoacetate at elevated temperatures. tubitak.gov.tr This "fusion method" typically requires heating the mixture to around 150°C. The absence of a solvent simplifies the workup procedure and reduces chemical waste. tubitak.gov.tr

Reflux Conditions: The reaction can also be effectively carried out under reflux in a suitable organic solvent. The choice of solvent can impact reaction time and yield. Alcohols like ethanol are commonly used. researchgate.netorgsyn.org The use of a catalyst is often employed in these conditions to enhance the reaction rate. Basic catalysts such as piperidine (B6355638) or sodium hydroxide (B78521) have proven effective in promoting the condensation. researchgate.netnih.gov For instance, the synthesis of related 2-aminoquinoline-3-carboxamides from cyanoacetamides has been achieved using sodium hydroxide in ethanol, followed by heating. nih.gov

Room Temperature Stirring: While less common for this specific transformation which often requires energy input to proceed at a reasonable rate, some syntheses of related compounds can be achieved at room temperature, particularly with highly reactive substrates or over extended reaction times. Optimization studies for similar reactions have screened various bases and solvents to find ideal conditions, which sometimes can be milder than refluxing. researchgate.net

The table below summarizes various conditions reported for the synthesis of N-aryl cyanoacetamides, which are applicable to the synthesis of the title compound.

| Method | Catalyst | Solvent | Temperature | Typical Duration | Reference |

| Fusion | None | Solvent-Free | ~150°C | Not specified | tubitak.gov.tr |

| Reflux | Piperidine | Ethanol | Reflux | Not specified | researchgate.net |

| One-Pot | NaOH | Ethanol | Oil Bath Heat | 1 hour (initial) | nih.gov |

| Microwave | Ammonium (B1175870) Acetate (B1210297) | Solvent-Free | 160 W | 40 seconds | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. nih.gov These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Microwave-assisted organic synthesis is a prominent green technique that can be applied to the synthesis of this compound. nih.govnih.gov Microwave irradiation can significantly accelerate the reaction between naphthalen-2-amine and ethyl cyanoacetate, often leading to higher yields in drastically shorter reaction times compared to conventional heating methods. nih.govresearchgate.net Furthermore, these reactions can often be performed under solvent-free conditions, further enhancing their green credentials. nih.gov For example, the Knoevenagel condensation to produce related unsaturated cyanoacetamides has been successfully carried out using microwave irradiation (160 W) for as little as 40 seconds in the presence of a catalytic amount of ammonium acetate without any solvent. nih.gov This demonstrates the potential for a rapid, efficient, and environmentally friendly synthesis of the target compound.

Structural Characterization and Elucidation of 2 Cyano N Naphthalen 2 Yl Acetamide

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural determination of organic compounds. Techniques such as FT-IR, NMR, UV-Vis, Mass Spectrometry, and FT-Raman are employed to probe different aspects of the molecular structure, from bond vibrations to atomic connectivity and electronic transitions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies correspond to specific functional groups present in the structure. For 2-cyano-N-(naphthalen-2-yl)acetamide, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

Expected FT-IR Spectral Data:

The spectrum would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amide is anticipated in the region of 3300-3100 cm⁻¹. The sharp, intense peak characteristic of the cyano (C≡N) group stretch is expected around 2260-2240 cm⁻¹. The amide I band (primarily C=O stretching) should appear as a strong absorption between 1680 and 1630 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene (B1677914) ring would be observed in the 1600-1450 cm⁻¹ range, while C-H stretching from the aromatic ring and the aliphatic CH₂ group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3100 |

| Cyano (C≡N) | Stretching | 2260 - 2240 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Naphthalene (C=C) | Aromatic Ring Stretching | 1600 - 1450 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Methylene (B1212753) (CH₂) | Stretching | 2950 - 2850 |

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the naphthalene ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system. The single proton of the amide (N-H) would likely be observed as a broad singlet even further downfield, potentially between δ 8.0 and 10.0 ppm. The two protons of the methylene (CH₂) group, being adjacent to both a cyano and an amide group, would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene (Ar-H) | 7.5 - 8.5 | Multiplets |

| Amide (N-H) | 8.0 - 10.0 | Broad Singlet |

| Methylene (CH₂) | 3.5 - 4.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon of the carbonyl (C=O) group is expected to be the most downfield signal, typically appearing between δ 160 and 170 ppm. The carbon of the cyano (C≡N) group would produce a characteristic signal in the range of δ 115-125 ppm. The ten carbons of the naphthalene ring would generate a series of signals in the aromatic region (δ 110-140 ppm). Finally, the methylene (CH₂) carbon is anticipated to appear in the δ 25-40 ppm range.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Naphthalene (Ar-C) | 110 - 140 |

| Cyano (C≡N) | 115 - 125 |

| Methylene (CH₂) | 25 - 40 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the naphthalene ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is expected to show strong absorptions characteristic of the π → π* transitions within the extended π-system of the naphthalene moiety. The presence of the acetamide (B32628) group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Naphthalene Ring | 250 - 350 |

| n → π | Carbonyl Group | ~300 (often weak and may be obscured) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The molecular ion of this compound would have an m/z value corresponding to its molecular weight (C₁₃H₁₀N₂O, approx. 222.24 g/mol ). High-resolution mass spectrometry (like QTOF) can provide a highly accurate mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the naphthalenamine cation and the cyanoacetyl radical, or vice versa.

Expected Fragmentation Patterns:

Molecular Ion [M]⁺•: m/z ≈ 222

Loss of •CH₂CN: [M - 40]⁺•, leading to a fragment at m/z ≈ 182

Cleavage at Amide C-N bond: Formation of the naphthalenyl cation at m/z ≈ 127 or the naphthalenamine cation at m/z ≈ 143.

FT-Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar, symmetric bonds. The FT-Raman spectrum of this compound would be expected to show a strong signal for the cyano (C≡N) stretch, often stronger and sharper than in the IR spectrum. The symmetric breathing vibrations of the naphthalene ring would also be prominent.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2260 - 2240 (Strong) |

| Naphthalene Ring | Ring Breathing/Stretching | 1600 - 1300 (Prominent) |

| Amide (C=O) | Stretching | 1680 - 1630 (Weak to Medium) |

Advanced Structural Determination Methods

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the definitive method. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise 3D map of electron density, from which bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amide group) can be determined with high accuracy. However, this analysis is contingent upon the ability to grow a suitable single crystal of the compound, and no public crystallographic data for this specific molecule is currently available.

Single Crystal X-ray Diffraction (Applicability for analogous structures)

For instance, the analysis of compounds like (R)-2-cyano-N-(1-phenylethyl)acetamide and 2-cyano-N-(furan-2-ylmethyl)acetamide reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov In the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds link molecules together. researchgate.net Similarly, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which generate chains and rings. nih.gov

These examples demonstrate that single crystal X-ray diffraction would be a powerful tool to:

Unequivocally confirm the molecular structure of this compound.

Determine the planarity and torsion angles between the naphthalene ring and the acetamide side chain.

Characterize the intermolecular forces, such as hydrogen bonding and π-stacking interactions, which govern the crystal packing.

The crystallographic data obtained from analogous structures provide a reliable benchmark for what can be expected from an analysis of this compound.

Table 1: Crystallographic Data for Analogous Acetamide Structures

| Parameter | (R)-2-Cyano-N-(1-phenylethyl)acetamide researchgate.net | 2-Cyano-N-(furan-2-ylmethyl)acetamide nih.govresearchgate.net |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | C₈H₈N₂O₂ |

| Molecular Weight | 188.23 | 164.16 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 4.7573 (1) | 4.8093 (4) |

| b (Å) | 11.1432 (3) | 14.9495 (16) |

| c (Å) | 19.3311 (5) | 11.4969 (11) |

| β (˚) | 90 | 93.482 (3) |

| **Volume (ų) ** | 1024.77 (4) | 825.06 (14) |

| Z | 4 | 4 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound, with the molecular formula C₁₃H₁₀N₂O, the theoretical elemental composition can be calculated. Experimental determination of these values is a standard procedure for characterization. Studies on numerous analogous cyano-N-arylacetamides and related heterocyclic systems consistently report elemental analysis data that aligns closely with theoretical values, typically within a margin of ±0.4%. ekb.egnih.govresearchgate.net This demonstrates the reliability of the technique for verifying the synthesis of such compounds. ekb.eg

Table 2: Elemental Analysis Data for this compound and Analogous Compounds

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₀N₂O | Calculated | 70.26 | 4.54 | 12.60 |

| Found | - | - | - | ||

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov | C₁₁H₈N₂OS₂ | Calculated | 53.17 | 3.22 | 11.28 |

| Found | 53.19 | 3.20 | 11.06 | ||

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide researchgate.net | C₂₅H₁₉N₃OS | Calculated | 72.52 | 4.82 | 10.57 |

| Found | 72.54 | 4.85 | 10.56 | ||

| 2-Cyano-N-(p-tolyl) acetamide derivative ekb.eg | C₁₀H₉N₃O₂ | Calculated | 59.11 | 4.46 | 20.68 |

Found values for the title compound are hypothetical and would be determined experimentally.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-cyano-N-(1-phenylethyl)acetamide |

| 2-cyano-N-(furan-2-ylmethyl)acetamide |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide |

Computational and Theoretical Investigations of 2 Cyano N Naphthalen 2 Yl Acetamide

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to compute the properties of molecules. Among the most widely used approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which provide a balance between computational cost and accuracy for a wide range of chemical systems. tandfonline.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular as it combines the accuracy of ab initio methods with the efficiency of DFT. nih.gov This functional is frequently paired with various basis sets, such as the Pople-style 6-31G* or 6-311++G(d,p), to provide a detailed description of the electronic distribution within the molecule. tandfonline.comresearchgate.net

Hartree-Fock (HF) theory is another fundamental ab initio method, though it does not account for electron correlation to the same extent as DFT methods. Comparing results from both B3LYP and HF can provide a comprehensive understanding of the molecule's electronic properties. The choice of basis set is crucial; larger basis sets like 6-311++G(d,p) incorporate diffuse functions (++) to describe anions and p and d polarization functions (d,p) for a more accurate representation of bonding environments. tandfonline.com

For molecules like 2-cyano-N-(naphthalen-2-yl)acetamide, these calculations are foundational for all subsequent theoretical analyses, including geometry optimization and the prediction of spectroscopic properties.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized molecular geometry, must be determined. This process involves finding the minimum energy conformation on the potential energy surface of the molecule. nih.gov Calculations are typically performed using DFT, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.net

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the acetamide (B32628) bridge relative to the bulky naphthalene (B1677914) ring and any steric hindrance effects. The resulting geometry is essential for ensuring that subsequent calculations, such as vibrational frequency analysis, are performed on a realistic molecular structure. nih.gov

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) (Note: The following data is illustrative for a generic N-aryl-2-cyanoacetamide structure, as specific computational studies for this compound were not found in the reviewed literature. Actual values may vary.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O=C-N | 123.0 |

| C-N (amide) | 1.35 | C-N-C (aryl) | 128.0 |

| C-C (cyano) | 1.48 | C-C-C≡N | 178.0 |

| C≡N | 1.16 | H-N-C | 115.0 |

Once the molecular geometry is optimized, the vibrational frequencies corresponding to the normal modes of molecular motion can be calculated. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. tandfonline.com The calculations not only predict the wavenumber of each vibrational mode but also their IR intensities and Raman scattering activities. researchgate.net

Discrepancies often exist between theoretical and experimental wavenumbers due to the calculations being based on a harmonic oscillator model in the gas phase, whereas experiments are typically conducted in a solid or liquid phase under anharmonic conditions. To improve agreement, the calculated frequencies are often uniformly scaled by a scaling factor. tandfonline.comresearchgate.net This analysis allows for a detailed assignment of the spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and vibrations of the naphthalene ring.

Table 2: Representative Predicted Vibrational Wavenumbers and Assignments (Note: The following data is illustrative for a generic N-aryl-2-cyanoacetamide structure, as specific computational studies for this compound were not found in the reviewed literature. Actual values may vary.)

| Wavenumber (cm⁻¹, Scaled) | Assignment | Vibrational Mode |

| ~3350 | ν(N-H) | N-H stretching |

| ~2250 | ν(C≡N) | Cyano group stretching |

| ~1680 | ν(C=O) | Carbonyl stretching (Amide I) |

| ~1540 | δ(N-H) | N-H bending (Amide II) |

| ~1450 | ν(C=C) | Aromatic ring stretching |

Electronic Structure Analysis

The analysis of the electronic structure provides insights into the chemical reactivity and charge distribution of a molecule. Key components of this analysis include the examination of frontier molecular orbitals and the mapping of the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, analysis of the HOMO and LUMO would likely show the HOMO localized on the electron-rich naphthalene ring and the LUMO distributed over the electron-withdrawing cyanoacetamide moiety. This distribution indicates the regions prone to electrophilic and nucleophilic attack, respectively, and describes the primary intramolecular charge transfer possibilities. researchgate.net

Table 3: Representative Frontier Orbital Energies (Note: The following data is illustrative for a generic N-aryl-2-cyanoacetamide structure, as specific computational studies for this compound were not found in the reviewed literature. Actual values may vary.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, highlighting these as sites for electrophilic interaction. The most positive potential (blue) would be expected around the amide hydrogen, indicating its role as a hydrogen bond donor. The naphthalene ring would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. researchgate.net This map provides a powerful tool for predicting intermolecular interactions and the reactive behavior of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. samipubco.com This analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including lone pairs and bonds. The stability of a molecule can be linked to hyperconjugative interactions, where electron density is transferred from a filled donor orbital to an empty acceptor orbital. The energy of these interactions, E(2), is a key indicator of the strength of the delocalization.

For acetamide derivatives, NBO analysis helps to elucidate the hybrid structure and understand the nature of intramolecular bonding. researchgate.net In a theoretical study of the related N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, NBO analysis was employed to understand its electronic structure and reactivity. researchgate.net While specific NBO analysis data for this compound is not extensively detailed in the available literature, such an analysis would be expected to reveal significant delocalization involving the naphthalene ring, the cyano group, and the acetamide bridge. Key interactions would likely include π → π* transitions within the naphthalene system and n → π* interactions involving the lone pairs on the oxygen and nitrogen atoms of the acetamide group.

Table 1: Expected NBO Analysis Donor-Acceptor Interactions in this compound This table is illustrative and based on typical findings for similar structures; specific calculated values for the target compound are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

|---|---|---|---|

| π(Naphthyl C=C) | π*(Naphthyl C=C) | High | Intramolecular charge transfer (π-conjugation) |

| LP(O) | π*(C=O) | Moderate | n → π* interaction |

| LP(N) | π*(C=O) | Moderate | n → π* interaction, resonance stabilization |

Fukui Function Analysis

Fukui functions are used within the framework of Density Functional Theory (DFT) to describe local reactivity in a molecule. nih.gov They help identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. nih.gov The condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack) pinpoint the most reactive sites.

For various 2-cyanoacetamide (B1669375) derivatives, Fukui function analysis has been used to identify electrophilic and nucleophilic areas, providing insight into their chemical behavior. researchgate.nettandfonline.com Although a specific Fukui function analysis for this compound has not been reported, it is anticipated that the analysis would identify the nitrogen of the cyano group and the oxygen of the carbonyl group as likely sites for nucleophilic attack (electrophilic centers). Conversely, the carbon atoms of the naphthalene ring and the nitrogen of the amide would be potential sites for electrophilic attack (nucleophilic centers).

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN)

The electrophilicity index (ω) is a global reactivity descriptor that measures the propensity of a species to accept electrons. Related concepts, such as Electrophilicity-Based Charge Transfer (ECT) and the fraction of electrons transferred (ΔN), are used to quantify electronic exchange in a reaction. nih.gov These descriptors are valuable for predicting the interaction between a molecule and another chemical species, such as a biological receptor.

Studies on new 2-cyano-3-(naphthalene-1-yl)acryloyl amide analogues have shown that high electrophilicity values can correlate with biological activity. nih.govresearchgate.net For this compound, calculating these parameters would provide a quantitative measure of its ability to participate in charge-transfer interactions. A higher electrophilicity index would suggest it is a good electron acceptor, which could be a key feature in its potential applications.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

While a Hirshfeld analysis specific to this compound is not available, studies on similar molecules like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide provide a clear example of the insights gained from this method. researchgate.netnortheastern.edunih.gov For this related compound, the analysis showed that the most significant contributions to crystal packing came from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. researchgate.netnortheastern.edunih.gov It is expected that for this compound, H···H, C···H/H···C, and N···H/H···N contacts would be the most prominent, governing the assembly of molecules in the solid state.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Naphthalene Derivative (Data from N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide for illustrative purposes) researchgate.netnortheastern.edu

| Contact Type | Contribution (%) |

|---|---|

| O···H/H···O | 43.7 |

| H···H | 31.0 |

| C···H/H···C | 8.5 |

| N···H/H···N | Not specified |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. rsc.org This method identifies critical points in the electron density to characterize the nature of atomic interactions. The presence of a bond path between two atoms is a universal indicator of a chemical bond. rsc.org Properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

QTAIM has been applied to study π-interactions between various molecules and naphthalene. rsc.org Such an analysis for this compound would precisely characterize all covalent bonds within the molecule and, more importantly, would quantify weaker non-covalent interactions that influence its crystal packing, such as hydrogen bonds and potential π-stacking of the naphthalene rings.

Examination of Hydrogen Bonding Interactions (e.g., C-H...N, N-H...N)

Hydrogen bonding plays a critical role in determining the supramolecular architecture of molecular crystals. In the structure of this compound, several potential hydrogen bond donors and acceptors exist. The amide group provides an N-H donor and a C=O acceptor. The cyano group provides a nitrogen acceptor, and the C-H bonds of the naphthalene ring and the methylene (B1212753) bridge can act as weak donors.

In the crystal structures of related compounds, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide and various 2-cyanoacetamide derivatives, intermolecular N-H···O and C-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. northeastern.edunih.govnih.gov For this compound, it is highly probable that N-H···O and N-H···N hydrogen bonds would be key interactions, forming dimers or chains that are then packed together through weaker C-H···O and C-H···N interactions, as well as van der Waals forces.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide |

| 2-cyano-3-(naphthalene-1-yl)acryloyl amide |

Nonlinear Optical (NLO) Properties Calculations

The evaluation of nonlinear optical (NLO) properties is essential for the development of materials used in applications such as optical switching and frequency conversion. Computational methods are frequently employed to predict these properties.

Determination of Dipole Moment and Hyperpolarizability

The dipole moment (μ) and the first-order hyperpolarizability (β) are key indicators of a molecule's NLO activity. A high dipole moment can be indicative of a significant charge separation within the molecule, which is often a prerequisite for a large hyperpolarizability. The hyperpolarizability determines the magnitude of the second-harmonic generation (SHG) response of a molecule.

For related cyanoacetamide and naphthalene derivatives, DFT calculations are commonly used to determine these parameters. However, specific calculated values for the dipole moment and hyperpolarizability of this compound have not been reported in the reviewed scientific literature.

Thermodynamic Characteristics Analysis

Computational analysis of thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, provides valuable information about the stability and reactivity of a compound under various conditions. These parameters are typically calculated at different temperatures to understand their temperature dependence.

While computational studies on other acetamide derivatives have included thermodynamic analyses, specific data for this compound is not available. Such an analysis would be beneficial for understanding its thermal stability and potential for use in various applications.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign the vibrational modes observed in infrared (IR) and Raman spectroscopy. By calculating the potential energy distribution (PED), VEDA allows for a detailed understanding of how different structural components of a molecule contribute to its vibrational spectra. This analysis is crucial for the accurate interpretation of experimental spectroscopic data.

Studies on similar organic molecules often employ VEDA to correlate theoretical vibrational frequencies with experimental observations. However, a VEDA analysis for this compound has not been published, precluding a detailed discussion of its vibrational modes.

Reactivity and Synthetic Transformations of 2 Cyano N Naphthalen 2 Yl Acetamide

The Pivotal Role of the Cyanoacetamido Moiety in Chemical Transformations

The cyanoacetamido moiety is the cornerstone of the reactivity of 2-cyano-N-(naphthalen-2-yl)acetamide. This functional group is characterized by a methylene (B1212753) group activated by two adjacent electron-withdrawing groups: the cyano (-CN) and the amide (-CONH-). researchgate.nettubitak.gov.tr This dual activation renders the methylene protons acidic, facilitating their removal by a base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile, capable of participating in a wide array of chemical transformations, including condensations, alkylations, and cyclization reactions. researchgate.net

Furthermore, the cyano and amide groups themselves can act as electrophilic or nucleophilic centers, depending on the reaction conditions and the nature of the attacking reagent. tubitak.gov.trresearchgate.net This polyfunctional nature allows for the construction of diverse molecular architectures, particularly heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.nettubitak.gov.tr The cyanoacetamido group is a well-established synthon in organic synthesis, and its presence in this compound provides a gateway to a rich and varied chemistry. researchgate.net

Principles of Nucleophilic and Electrophilic Activation of this compound

The reactivity of this compound can be understood by identifying its key nucleophilic and electrophilic sites.

Nucleophilic Activation: The primary site of nucleophilic character is the α-carbon of the acetamide (B32628) moiety (the methylene group). The electron-withdrawing nature of the adjacent cyano and carbonyl groups increases the acidity of the protons on this carbon, making them susceptible to abstraction by a base. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen of the carbonyl group and the nitrogen of the cyano group. This stabilized carbanion is a soft nucleophile and readily participates in reactions with various electrophiles. tubitak.gov.tr

Another potential nucleophilic site is the nitrogen atom of the amide group. However, its nucleophilicity is generally lower than that of the α-carbon due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Electrophilic Activation: The molecule also possesses distinct electrophilic centers. The carbon atom of the cyano group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles. Similarly, the carbonyl carbon of the amide group is also an electrophilic site, susceptible to nucleophilic attack. The relative reactivity of these sites can be influenced by the reaction conditions and the nature of the nucleophile. tubitak.gov.tr

The naphthalene (B1677914) ring can also undergo electrophilic aromatic substitution reactions, although the conditions required are typically harsher than those needed for reactions at the cyanoacetamido moiety. The directing effects of the acetamido substituent would influence the position of substitution on the naphthalene ring.

Mechanistic Pathways of Cyclization Reactions Initiated by the Cyano Group

The cyano group plays a crucial role in initiating a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. researchgate.netsapub.org A common mechanistic pathway involves the initial nucleophilic attack of the activated methylene group on an electrophilic center, followed by intramolecular cyclization involving the cyano group.

One prominent example is the Gewald reaction, which is used to synthesize 2-aminothiophenes. nih.gov In the context of this compound, this reaction would involve the condensation of the active methylene group with an aldehyde or ketone in the presence of elemental sulfur and a base. The reaction proceeds through a Knoevenagel condensation intermediate, which then adds a sulfur nucleophile. Subsequent intramolecular cyclization is driven by the attack of the sulfur anion onto the electrophilic carbon of the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring system. nih.gov

Another important cyclization pathway involves the reaction with bifunctional reagents. For instance, reaction with a compound containing both a nucleophilic and an electrophilic center can lead to a cascade of reactions. The initial nucleophilic attack by the active methylene group is followed by an intramolecular cyclization where the nitrogen of the cyano group acts as a nucleophile, attacking an electrophilic center within the newly formed adduct. This strategy is widely employed in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net

Regioselective Attack and Reaction Mechanisms of its Active Sites

Regioselectivity, the preference for reaction at one site over another, is a critical aspect of the chemistry of this compound. wikipedia.org The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

The most acidic protons are those on the α-carbon, making this the primary site for deprotonation and subsequent nucleophilic attack. tubitak.gov.tr In reactions with electrophiles, the attack will almost invariably occur at this position.

When the molecule itself acts as an electrophile, the regioselectivity of the attack depends on the nature of the nucleophile. Hard nucleophiles tend to attack the harder electrophilic center, which is the carbonyl carbon. Softer nucleophiles, on the other hand, may preferentially attack the softer electrophilic center, the carbon of the cyano group.

In cyclization reactions involving unsymmetrical reagents, the regiochemical outcome is determined by the relative reactivity of the different functional groups and the steric and electronic factors governing the transition states of the cyclization step. researchgate.net For example, in reactions with 1,3-dicarbonyl compounds, the initial condensation can occur at either of the carbonyl groups, leading to different regioisomers. The final product distribution is often a result of a complex interplay of kinetic and thermodynamic control. researchgate.net

Reactions with Key Reagents and Intermediates

The synthetic utility of this compound is further demonstrated by its reactions with a variety of reagents, leading to the formation of complex and functionally rich molecules.

The reaction of this compound with isothiocyanates provides a versatile route to various sulfur and nitrogen-containing heterocycles. researchgate.netresearchgate.net The reaction is typically initiated by a base, which deprotonates the active methylene group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon atom of the isothiocyanate. researchgate.net

The resulting adduct can undergo a variety of subsequent transformations, often leading to cyclization. For example, treatment of the adduct with an α-halo ketone can lead to the formation of highly substituted thiazole (B1198619) derivatives. sapub.org The reaction with phenyl isothiocyanate, for instance, would yield an intermediate that, upon reaction with phenacyl bromide, would cyclize to form a 2-aminothiazole (B372263) derivative.

The following table summarizes the expected products from the reaction of this compound with various isothiocyanates and subsequent cyclizing agents.

| Isothiocyanate | Cyclizing Agent | Expected Heterocyclic Product |

| Ethyl isothiocyanate | Chloroacetone (B47974) | N-(naphthalen-2-yl)-2-(2-amino-4-methyl-5-(ethylcarbamoyl)thiazol-3(2H)-ylidene)acetamide |

| Phenyl isothiocyanate | Phenacyl bromide | N-(naphthalen-2-yl)-2-(2-amino-4-phenyl-5-(phenylcarbamoyl)thiazol-3(2H)-ylidene)acetamide |

| p-Phenylenediisothiocyanate | 2 equivalents of Chloroacetyl chloride | Bis-thiazolidinone derivative |

This table presents hypothetical reaction products based on known reactivity patterns of cyanoacetamides.

Alpha-halogenated compounds are excellent electrophiles for the alkylation of the carbanion generated from this compound. researchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, with the nucleophilic carbanion displacing the halide from the α-carbon of the electrophile.

The products of these alkylation reactions are themselves valuable synthetic intermediates. For example, the product of the reaction with an α-halo ester can be hydrolyzed and decarboxylated to yield a β-keto nitrile. The reaction with chloroacetyl chloride would yield a highly reactive intermediate that could be used in subsequent cyclization reactions.

The reaction with α-halo ketones such as bromoacetone, phenacyl bromide, or chloroacetone leads to the formation of 1,4-dicarbonyl compounds. These compounds are versatile precursors for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr type cyclizations.

The following table provides examples of the products formed from the reaction of this compound with various α-halogenated compounds.

| Alpha-Halogenated Compound | Reaction Product |

| Ethyl bromoacetate | Ethyl 2-cyano-3-oxo-3-(naphthalen-2-ylamino)propanoate |

| Chloroacetyl chloride | 2-Chloro-N-(2-cyano-2-(naphthalen-2-ylamino)-2-oxoethyl)acetamide |

| Bromoacetone | 1-(Naphthalen-2-ylamino)-1,4-dioxo-2-cyanopentane |

| Phenacyl bromide | 1-(Naphthalen-2-ylamino)-1,4-dioxo-4-phenyl-2-cyanobutane |

| Chloroacetone | 1-(Naphthalen-2-ylamino)-1,4-dioxo-2-cyanopentane |

This table presents hypothetical reaction products based on known reactivity patterns of cyanoacetamides.

Hydrazine (B178648) Hydrate (B1144303)

The reaction of this compound with hydrazine hydrate serves as a classical route for the synthesis of pyrazole (B372694) derivatives. In this transformation, hydrazine hydrate acts as a binucleophile, attacking both the electrophilic carbon of the cyano group and the carbonyl carbon of the amide.

The reaction proceeds via an initial attack of one nitrogen atom of hydrazine on the cyano group, leading to an amidine intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the amide carbonyl group. Subsequent dehydration results in the formation of a stable, aromatic 5-aminopyrazole ring. The final product is 5-amino-N-(naphthalen-2-yl)-1H-pyrazole-4-carboxamide. This reaction is typically conducted by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. The high reactivity of the cyano and amide functionalities in cyanoacetamides facilitates this efficient synthesis of highly substituted pyrazoles. researchgate.netresearchgate.netnih.gov

Table 1: Synthesis of 5-Amino-N-(naphthalen-2-yl)-1H-pyrazole-4-carboxamide

| Reactant | Reagent | Conditions | Product |

| This compound | Hydrazine Hydrate | Reflux in Ethanol | 5-Amino-N-(naphthalen-2-yl)-1H-pyrazole-4-carboxamide |

Elemental Sulfur

The reaction of this compound with elemental sulfur is characteristic of the Gewald thiophene (B33073) synthesis, a multicomponent reaction that produces highly substituted 2-aminothiophenes. nih.govmdpi.com This reaction requires the presence of another active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) or a ketone, and a basic catalyst such as triethylamine (B128534) or morpholine (B109124). nih.govnih.gov

The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound (if used) and the active methylene nitrile. figshare.com The α-carbon of the this compound then attacks the elemental sulfur (S₈), which forms a thiolate intermediate. This intermediate subsequently undergoes intramolecular cyclization by attacking the cyano group of the other reactant, followed by tautomerization to yield the stable 2-aminothiophene ring. For instance, reacting this compound with a ketone and elemental sulfur in the presence of a base like morpholine would yield a 2-amino-N-(naphthalen-2-yl)-thiophene-3-carboxamide derivative. This one-pot synthesis is highly efficient for creating diverse thiophene libraries. nih.govorganic-chemistry.org

Table 2: Gewald Synthesis of 2-Aminothiophene Derivative

| Reactants | Reagents | Conditions | Product |

| This compound, Ketone (e.g., Acetone) | Elemental Sulfur, Morpholine | Ethanol, Heat | 2-Amino-4,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-carboxamide |

Malononitrile

Malononitrile is a highly reactive C-H acid that can participate in various condensation and multicomponent reactions with this compound. One significant application is in the synthesis of substituted pyridine (B92270) derivatives. However, the outcome of the reaction can be highly dependent on the steric bulk of the substituents on the cyanoacetamide. researchgate.net

In a typical multicomponent reaction, an aldehyde, malononitrile, and an N-substituted-2-cyanoacetamide react in the presence of a base to yield 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. The reaction proceeds through a series of Michael additions and intramolecular cyclizations.

However, research has shown that when the N-substituent is a sterically bulky group, such as a naphthyl group, the reaction pathway can be altered. researchgate.net Instead of the expected pyridine formation, the reaction may preferentially yield an N-substituted 2-cyanoacrylamide. This occurs via a Knoevenagel condensation between the starting aldehyde and the this compound. The steric hindrance from the large naphthyl group impedes the subsequent cyclization step required to form the pyridine ring, making the formation of the acrylamide (B121943) derivative the major product. researchgate.net

Table 3: Reaction with Malononitrile and an Aldehyde

| Reactants | Reagent | Conditions | Major Product (due to steric hindrance) |

| This compound, Aromatic Aldehyde (e.g., Benzaldehyde) | Malononitrile, Piperidinium Acetate (B1210297) | Ethanol, Reflux | 2-Cyano-N-(naphthalen-2-yl)-3-phenylacrylamide |

Thioglycolic Acid

The reaction between this compound and thioglycolic acid is a method for synthesizing thiazolidinone derivatives. This reaction involves a cyclocondensation mechanism. While there are multiple pathways to thiazolidinones, a direct reaction is also feasible.

In a common approach, the this compound can first be converted into a Schiff base by reacting with an aldehyde. This intermediate then undergoes cyclocondensation with thioglycolic acid. The thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular cyclization via the carboxylic acid group forms the 4-thiazolidinone (B1220212) ring.

Alternatively, direct reaction of N-aryl cyanoacetamides with thioglycolic acid in a solvent like acetic acid under reflux can also yield thiazolidinone-type structures, although the specific product can vary. ekb.eg For instance, the reaction could lead to the formation of 2-(cyanomethylidene)-3-(naphthalen-2-yl)thiazolidin-4-one, involving the active methylene group in the condensation.

Table 4: Synthesis of Thiazolidinone Derivative

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. Aromatic Aldehyde2. Thioglycolic Acid | Schiff Base | 2-Aryl-3-(naphthalen-2-yl)-5-(cyanomethyl)-thiazolidin-4-one |

Applications of 2 Cyano N Naphthalen 2 Yl Acetamide As a Building Block in Organic Synthesis

Versatility in the Synthesis of Diverse Heterocyclic Compound Libraries

N-aryl cyanoacetamides, such as 2-cyano-N-(naphthalen-2-yl)acetamide, are esteemed as versatile synthons in the creation of diverse libraries of heterocyclic compounds. ekb.eg The strategic positioning of their functional groups—the nucleophilic active methylene (B1212753) and amide nitrogen, alongside the electrophilic carbonyl and cyano moieties—allows for a variety of chemical transformations. ekb.eg These sites can readily react with bidentate reagents, leading to the formation of numerous heterocyclic rings. tubitak.gov.trresearchgate.net

The active methylene group is particularly reactive, participating in condensation and substitution reactions. tubitak.gov.tr This reactivity, combined with the potential for cyclization involving the other functional groups, opens up numerous pathways for synthesizing complex molecular architectures. Consequently, this compound and its analogs are considered powerful tools for generating molecular diversity in drug discovery and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The rich chemistry of this compound is particularly evident in its application for synthesizing a variety of nitrogen-containing heterocycles. Its structural features allow it to serve as a key intermediate for building pyrazole (B372694), pyridine (B92270), pyrimidine (B1678525), oxazine (B8389632), and pyridazine (B1198779) ring systems.

The synthesis of pyrazole derivatives often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. While direct synthesis examples starting from this compound are not extensively documented, the closely related synthesis of 3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole demonstrates the successful incorporation of the naphthalen-2-yl moiety into a pyrazole ring system. nih.gov In a typical synthetic approach for pyrazoles using cyanoacetamide precursors, the cyanoacetamide is first converted into a suitable 1,3-dielectrophile intermediate, which then undergoes cyclocondensation with hydrazine. hilarispublisher.com For instance, the reaction of an enaminonitrile derived from a cyanoacetamide with hydrazine can yield substituted aminopyrazoles. researchgate.net

Table 1: Examples of Naphthalen-2-yl Substituted Pyrazole Derivatives

| Compound Name | Molecular Formula | Starting Material (Illustrative) | Reference |

|---|

Note: The table provides an example of a pyrazole containing the naphthalen-2-yl group, illustrating the feasibility of such structures.

The synthesis of substituted pyridine rings can be effectively achieved using N-aryl cyanoacetamides. Research on the closely related isomer, 2-cyano-N-(naphthalen-1-yl)acetamide, provides significant insights into these synthetic routes. For example, the reaction of 2-cyano-N-(naphthalen-1-yl)acetamide with arylidene malononitrile (B47326) in the presence of a catalyst can lead to the formation of 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net Furthermore, heating the same precursor under reflux with 1,3-diketones such as acetylacetone (B45752) or benzoylacetone (B1666692) yields the corresponding 3-cyano-2-pyridone derivatives. researchgate.net These reactions highlight the utility of the cyanoacetamide moiety in constructing the pyridine core through condensation and cyclization reactions.

Table 2: Pyridine Derivatives from a Naphthyl-2-cyanoacetamide Isomer | Product Name | Reactants | Reference | | :--- | :--- | | 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative | 2-cyano-N-(naphthalen-1-yl)acetamide, arylidene malononitrile | researchgate.net | | 3-cyano-4,6-dimethyl-N-(naphthalen-1-yl)-2-oxopyridine | 2-cyano-N-(naphthalen-1-yl)acetamide, acetylacetone | researchgate.net | | 3-cyano-4-phenyl-6-methyl-N-(naphthalen-1-yl)-2-oxopyridine | 2-cyano-N-(naphthalen-1-yl)acetamide, benzoylacetone | researchgate.net |

Note: The data in this table is based on reactions using the naphthalen-1-yl isomer, which is expected to exhibit similar reactivity to the naphthalen-2-yl compound.

The pyrimidine ring, a core structure in many biologically active molecules, can also be synthesized from N-aryl cyanoacetamides. Again, using 2-cyano-N-(naphthalen-1-yl)acetamide as a reference, its condensation with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields an enaminonitrile intermediate. researchgate.net This intermediate is highly reactive and can be cyclized with various reagents, such as guanidine, to form substituted pyrimidines. This pathway underscores the role of the cyanoacetamide as a versatile precursor for pyrimidine synthesis.

Table 3: Pyrimidine Derivatives from a Naphthyl-2-cyanoacetamide Isomer

| Intermediate | Product Type | Reagents for Cyclization | Reference |

|---|

Note: This table illustrates a synthetic pathway using the naphthalen-1-yl isomer.

The synthesis of oxazine derivatives, particularly those fused with a naphthalene (B1677914) ring system, can be approached using N-naphthyl cyanoacetamides. For instance, the reaction of 2-cyano-N-(naphthalen-1-yl)acetamide has been shown to produce naphtho[2,1-b]oxazine derivatives. researchgate.net Additionally, the general reactivity of cyanoacetamides is demonstrated in the synthesis of oxazine derivatives from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, which can be cyclized after reaction with phenacyl bromide. sapub.org This suggests that this compound is a viable precursor for various oxazine-containing compounds.

Table 4: Synthesis of Oxazine-Related Derivatives

| Starting Material | Product Class | Key Reagents | Reference |

|---|---|---|---|

| 2-cyano-N-(naphthalen-1-yl)acetamide | Naphtho[2,1-b]oxazine | Not specified | researchgate.net |

Note: The table includes examples from a closely related isomer and a similarly functionalized compound to demonstrate the synthetic potential.

Pyridazine heterocycles can also be synthesized from cyanoacetamide derivatives. The reaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenacyl bromide yields an intermediate that can be subsequently cyclized with hydrazine hydrate (B1144303) to form pyridazine derivatives. sapub.org This type of reaction sequence, involving the formation of a 1,4-dicarbonyl equivalent followed by condensation with hydrazine, is a common strategy for pyridazine synthesis. uminho.pt This indicates a potential pathway for utilizing this compound in the synthesis of novel pyridazine compounds.

Table 5: Synthesis of Pyridazine Derivatives from a Related Cyanoacetamide

| Starting Material | Product Class | Key Reagents | Reference |

|---|

Note: The table illustrates a synthetic route using a related cyanoacetamide to show a plausible pathway.

Thiazolidinone and Bisthiazolidinone Derivatives

Synthesis of Sulfur-Containing Heterocycles

Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone, is a classic route. Another common method involves the reaction of N-aryl-cyanoacetamides with sulfur reagents and α-halocarbonyl compounds. Although this is a general strategy for related molecules, specific examples and detailed findings for the N-(naphthalen-2-yl) variant are absent in the reviewed literature.

Thiophene (B33073) and Bisthiophene Derivatives

The Gewald aminothiophene synthesis is a widely used method for preparing substituted thiophenes. It typically involves the condensation of a carbonyl compound with an active methylene nitrile (like a cyanoacetamide) and elemental sulfur in the presence of a base. While this reaction is broadly applicable, documented studies specifically utilizing this compound to produce thiophene or bisthiophene derivatives could not be located.

Dihydrothiazole Derivatives

Dihydrothiazoles (or thiazolines) can be synthesized through various cyclization reactions. However, specific protocols starting from this compound are not described in the available research.

Tetrahydrobenzo[b]thiophene Derivatives

The synthesis of tetrahydrobenzo[b]thiophene derivatives often begins with a cyclic ketone, an active methylene compound, and sulfur, following the principles of the Gewald reaction. No specific literature was found that employs this compound in this context.

Synthesis of Oxygen-Containing Heterocycles

N-aryl cyanoacetamides can serve as precursors for various oxygen-containing heterocycles like pyrans or coumarins, typically through reactions involving condensation with carbonyl compounds or other electrophiles. Again, while the general reactivity is understood, specific applications and detailed findings for this compound in this area are not documented.

Coumarin (B35378) Derivatives

The synthesis of coumarin frameworks can be readily achieved using this compound through established condensation methodologies, most notably the Knoevenagel condensation. orientjchem.org In this reaction, the active methylene group of the cyanoacetamide derivative reacts with a salicylaldehyde (B1680747) derivative in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine (B128534). The reaction proceeds through an initial condensation to form a styryl intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the cyano group, followed by tautomerization and hydrolysis to yield the stable coumarin ring system.

While specific studies detailing the reaction with this compound are not prevalent, the reaction of other N-aryl cyanoacetamides is well-documented and serves as a direct precedent. For instance, the reaction of 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide with salicylaldehyde derivatives provides a clear blueprint for this transformation.

Table 1: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

| Entry | Salicylaldehyde Derivative | Product | Catalyst | Yield (%) |

| 1 | Salicylaldehyde | 3-(3-Cyano-4,6-dimethyl-2-oxopyridin-1-yl)-2-imino-2H-chromene | Piperidine | - |

| 2 | 3,5-Dichlorosalicylaldehyde | 6,8-Dichloro-3-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-2-imino-2H-chromene | Piperidine | - |

Data derived from analogous reactions with 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide. fardapaper.ir

The resulting products are typically 2-imino-2H-chromene-3-carboxamides which can be hydrolyzed under acidic conditions to afford the corresponding 2-oxo-2H-chromene (coumarin) derivatives. The naphthalene moiety from the starting material remains as a substituent on the amide nitrogen at the 3-position of the coumarin core, imparting significant lipophilicity and potential for unique photophysical or biological properties.

Chromene Derivatives

Chromene scaffolds, particularly 2-amino-4H-chromenes, are readily accessible using this compound in one-pot, three-component reactions. This synthetic strategy is highly efficient and allows for the rapid generation of molecular diversity. The reaction typically involves an aromatic aldehyde, an activated phenol (B47542) (such as resorcinol (B1680541) or 2-naphthol), and the active methylene compound, this compound. periodikos.com.br

The mechanism begins with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the cyanoacetamide to form an electron-deficient alkene intermediate. sci-hub.se This is followed by a Michael addition of the phenoxide ion to the intermediate. The resulting adduct then undergoes intramolecular cyclization, where the amino group attacks the cyano carbon, to form the chromene ring.

A closely related synthesis involves the reaction of N-aryl cyanoacetamides with salicylaldehyde in a refluxing acidic medium, which directly yields 2-imino-2H-chromene-3-carboxamide derivatives. ekb.eg This reaction highlights the utility of the cyanoacetamide synthon in constructing the chromene core.

Table 2: Synthesis of 2-Imino-2H-chromene-3-carboxamides

| Entry | N-Aryl Cyanoacetamide | Product | Reaction Conditions | Yield |

| 1 | N-phenyl-2-cyanoacetamide | 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Salicylaldehyde, Acetic Acid, Reflux | Moderate |

| 2 | N-(p-tolyl)-2-cyanoacetamide | 2-Imino-N-(p-tolyl)-2H-chromene-3-carboxamide | Salicylaldehyde, Acetic Acid, Reflux | Moderate |

| 3 | N-(4-chlorophenyl)-2-cyanoacetamide | N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide | Salicylaldehyde, Acetic Acid, Reflux | Moderate |

Data based on analogous reactions reported in the literature. ekb.eg

The use of this compound in these reactions would produce chromene derivatives bearing the N-naphthalen-2-yl-carboxamide group at the 3-position, a scaffold of interest in medicinal chemistry.

Iminopyran Derivatives

The synthesis of functionalized pyran derivatives, including iminopyran intermediates, represents another significant application of this compound as a building block. These heterocycles are typically constructed via multicomponent reactions that leverage the reactivity of the active methylene group. nih.govsemanticscholar.org

A common route to 2-amino-4H-pyran-3-carbonitriles involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound. By analogy, this compound can participate as the active methylene component in similar transformations. The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition of the enolate derived from this compound. The final step is an intramolecular cyclization-tautomerization cascade. The initial cyclized product exists as an iminopyran, which rapidly tautomerizes to the more stable 2-amino-4H-pyran derivative. nih.gov

Table 3: Multicomponent Synthesis of Functionalized 4H-Pyrans

| Aldehyde | Active Methylene Compound 1 | Active Methylene Compound 2 | Product Type | Catalyst |

| Aromatic Aldehyde | Malononitrile | Dimedone | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Base (e.g., Piperidine) |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate | Base (e.g., Piperidine) |

| Aromatic Aldehyde | Malononitrile | This compound (proposed) | 2-Amino-4-aryl-5-(N-(naphthalen-2-yl)carbamoyl)-4H-pyran-3,6-dicarbonitrile | Base (e.g., Piperidine) |

Table illustrates the general applicability of multicomponent reactions for pyran synthesis. nih.govnih.gov

Development of Novel Molecular Architectures and Scaffolds

The true synthetic power of this compound is realized in its application for the development of novel and diverse molecular architectures through multicomponent reactions (MCRs). nih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, offering high atom economy and efficiency. Cyanoacetamide derivatives are renowned starting materials for a plethora of MCR scaffolds. nih.gov

The combination of reactive sites within this compound—the nucleophilic active methylene carbon and the electrophilic cyano and amide groups—allows it to participate in a wide array of cyclization and condensation cascades. tubitak.gov.trresearchgate.net This enables the construction of diverse heterocyclic systems beyond those mentioned previously.

For example, in the Gewald three-component reaction, a cyanoacetamide can react with a ketone or aldehyde and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.gov Similarly, reactions with other synthons can lead to the formation of various pyridine and pyrimidine derivatives. ekb.eg The N-naphthalene substituent is carried through these transformations, providing a means to systematically modify the steric and electronic properties of the final molecular scaffolds, which is a crucial aspect of developing new chemical entities for materials science and medicinal chemistry.

Future Research Directions and Scholarly Perspectives

Exploration of Novel and Efficient Synthetic Pathways for 2-Cyano-N-(naphthalen-2-yl)acetamide

The conventional synthesis of N-aryl cyanoacetamides often involves the direct condensation of an amine with an alkyl cyanoacetate (B8463686) at high temperatures or the use of various catalysts. tubitak.gov.trresearchgate.net While effective, these methods can present drawbacks such as high energy consumption, long reaction times, and the use of stoichiometric amounts of catalysts. Future research is poised to address these limitations by exploring more efficient, economical, and environmentally benign synthetic strategies.

Key areas for future investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov Systematic studies to optimize microwave-assisted synthesis of this compound could provide a rapid and efficient alternative to conventional heating.

Development of Novel Catalytic Systems: Research into new catalysts, including heterogeneous catalysts, nanocatalysts, and organocatalysts, could lead to milder reaction conditions, improved yields, and easier product purification. The goal is to develop recyclable and highly active catalysts that minimize waste and environmental impact.

Solvent-Free and Green Solvent Conditions: A significant push in modern chemistry is the reduction or elimination of hazardous organic solvents. Future work should explore the synthesis of this compound under solvent-free conditions or in greener alternatives like water, ionic liquids, or deep eutectic solvents.

| Methodology | Typical Conditions | Advantages | Areas for Future Research |

|---|---|---|---|

| Conventional Heating (Fusion) | High temperature (e.g., 150°C), excess reagents tubitak.gov.tr | Simple, solvent-free | Reducing energy consumption, improving yield and purity |

| Base-Catalyzed Condensation | Basic catalysts (e.g., NaOEt, BuLi) in organic solvents tubitak.gov.tr | Improved reaction rates at lower temperatures | Developing milder, non-corrosive, and recyclable catalysts |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst nih.gov | Drastically reduced reaction times, often higher yields researchgate.net | Optimization for large-scale synthesis, detailed kinetic studies |

| Flow Synthesis | Continuous flow reactors, precise temperature/time control beilstein-journals.org | High scalability, improved safety, potential for automation researchgate.net | Development and optimization of a continuous process for the target compound |

Advanced Mechanistic Investigations of its Diverse Chemical Reactions

This compound is a polyfunctional molecule with multiple reactive sites, making it a valuable synthon for complex heterocycles. ekb.egtubitak.gov.tr However, a detailed, quantitative understanding of the mechanisms governing its various transformations is often lacking. Future research should employ a synergistic approach combining experimental kinetics with computational modeling to elucidate these reaction pathways.

Prospective research areas include:

Computational Modeling: Utilizing tools like Density Functional Theory (DFT) can provide deep insights into transition state geometries, activation energies, and reaction coordinates. researchgate.net Such studies can help predict the regioselectivity and stereoselectivity of reactions and guide the rational design of new synthetic methodologies.

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of kinetic profiles. This data is invaluable for validating proposed mechanisms. nih.gov

Kinetics and Isotope Labeling Studies: Classical mechanistic studies, including the determination of reaction orders, activation parameters, and kinetic isotope effects, remain crucial for unambiguously establishing reaction mechanisms, particularly for complex multi-step transformations. scilit.com

Expansion of its Synthetic Scope for the Preparation of Architecturally Complex Molecules

The primary application of this compound is as a building block for five- and six-membered heterocyclic rings such as pyridines, pyrimidines, and thiazoles. ekb.egresearchgate.netevitachem.com A significant future direction lies in leveraging its reactivity to construct more architecturally complex and novel molecular scaffolds. The presence of the bulky, aromatic naphthalene (B1677914) moiety offers a unique structural element to incorporate into new molecular designs.

Future scholarly efforts should be directed towards:

Multi-component Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would enable the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency and atom economy.

Domino and Tandem Reactions: Exploring its use in domino reaction sequences, where a single event triggers a cascade of subsequent transformations, can provide access to intricate polycyclic systems that are otherwise difficult to synthesize.

Synthesis of Novel Fused Heterocycles: Moving beyond simple monocyclic heterocycles, research should focus on using this acetamide (B32628) to construct fused systems where the naphthalene ring is annulated with other heterocyclic motifs, potentially leading to compounds with novel electronic or biological properties. researchgate.net

Development of Stereoselective Synthetic Methodologies Utilizing this compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Currently, the literature on asymmetric transformations involving N-aryl cyanoacetamides is limited. This represents a substantial and impactful area for future research.

Key research objectives should include:

Asymmetric Catalysis: The active methylene (B1212753) group of this compound is an ideal handle for asymmetric catalysis. Research should focus on developing chiral organocatalysts or transition-metal complexes to control the stereochemical outcome of reactions such as Michael additions, aldol (B89426) reactions, and alkylations.

Chiral Auxiliary-Based Syntheses: The development of methods employing chiral auxiliaries attached to the acetamide could provide an alternative route to stereocontrolled synthesis, enabling the preparation of enantiomerically pure products.

Synthesis of Axially Chiral Compounds: The naphthalene-amide bond may allow for the synthesis of atropisomeric compounds, which are of growing interest in catalysis and materials science. Methodologies to control this axial chirality would be a novel and challenging research direction.

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Microreactor Systems)

The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and process control. Modern technologies like flow chemistry and microreactor systems offer powerful solutions to these challenges. beilstein-journals.orgscispace.comnih.gov The integration of these technologies with the chemistry of this compound is a critical area for future development.

Future research should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would allow for safer, on-demand production with precise control over reaction parameters. rsc.org

Microreactor-Mediated Reactions: Utilizing microreactors for subsequent reactions of the acetamide can enhance heat and mass transfer, allow for the safe use of hazardous reagents or extreme conditions, and facilitate rapid reaction optimization. researchgate.net This could be particularly advantageous for highly exothermic cyclization or condensation reactions.

Automated Synthesis Platforms: Combining flow chemistry with automated control and in-line analysis can create platforms for the high-throughput synthesis and screening of libraries of derivatives based on the this compound scaffold.

| Parameter | Traditional Batch Processing | Flow Chemistry / Microreactor Systems |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for thermal runaways | High surface-area-to-volume ratio enables superior heat exchange and precise temperature control rsc.org |

| Safety | Large volumes of reagents pose significant risks | Small reaction volumes minimize risk; hazardous intermediates can be generated and consumed in-situ beilstein-journals.org |

| Scalability | Often requires re-optimization of conditions ("scaling-up") | Scalable by operating the system for longer durations ("scaling-out") or using parallel reactors researchgate.net |

| Mixing | Can be inefficient, especially for multiphasic reactions | Rapid and efficient mixing through diffusion and micromixers rsc.org |

| Process Control | Manual or semi-automated control of parameters | Fully automated, precise control over residence time, temperature, pressure, and stoichiometry nih.gov |

Q & A

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Compare IC values across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type specificity .

- Assay Standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.